3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline
Overview
Description
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a chemical compound with the molecular formula C10H10FN3. It is a derivative of aniline, substituted with a fluoro group at the 3-position and a 2-methyl-1H-imidazol-1-yl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-methylimidazole.
Nucleophilic Substitution: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 2-methylimidazole in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity by participating in non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical and biological properties.
4-(1H-Imidazol-1-yl)aniline: Lacks the fluoro and methyl groups, making it less specific in its interactions.
Uniqueness
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is unique due to the presence of both the fluoro and 2-methyl-1H-imidazol-1-yl groups, which confer specific chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile building block in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-fluoro-4-(2-methylimidazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACCHDMXPSXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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